molecular formula C12H12N2O2 B2580242 2-(2-methoxyphenyl)-1-(1H-pyrazol-1-yl)ethanone CAS No. 957290-52-7

2-(2-methoxyphenyl)-1-(1H-pyrazol-1-yl)ethanone

Cat. No.: B2580242
CAS No.: 957290-52-7
M. Wt: 216.24
InChI Key: GTHXFEYTSRNVMY-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1-(1H-pyrazol-1-yl)ethanone is a chemical compound featuring a pyrazole core linked to a 2-methoxyphenyl group via an ethanone bridge. This structure places it within a class of organic compounds known for significant potential in pharmaceutical and agrochemical research. The 1H-pyrazole moiety is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities. Scientific literature indicates that structurally related pyrazole derivatives exhibit a broad spectrum of promising pharmacological properties. For instance, heterocyclic compounds incorporating pyrazole moieties have been investigated as potent anti-inflammatory agents, with some shown to inhibit the cyclooxygenase-2 (COX-2) enzyme effectively . Furthermore, novel hybrids containing pyrazole rings have demonstrated excellent in vitro antioxidant activity and significant 15-lipoxygenase (15-LOX) inhibition, which are key targets in oxidative stress-related pathologies . Other research on pyrazole-containing molecules has highlighted their potential as anticancer agents, with studies employing quantum chemistry and molecular docking to evaluate their properties , and as novel anti-ulcer agents acting as proton pump inhibitors . This collective evidence makes this compound a valuable and versatile building block for researchers in drug discovery. It serves as a key intermediate for the synthesis of more complex heterocyclic systems and for the development of novel bioactive molecules targeting various diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-methoxyphenyl)-1-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-11-6-3-2-5-10(11)9-12(15)14-8-4-7-13-14/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHXFEYTSRNVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-1-(1H-pyrazol-1-yl)ethanone typically involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form 2-(2-methoxyphenyl)hydrazine. This intermediate is then reacted with an appropriate acetylating agent, such as acetyl chloride, under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound is typically synthesized via condensation reactions. For example:

  • Friedel-Crafts acylation : Reacting 1H-pyrazole with 2-methoxyphenylacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) forms the ethanone scaffold .

  • Hydrazine cyclization : Chalcone intermediates derived from 2-methoxyacetophenone and substituted aldehydes can undergo cyclization with hydrazines to yield pyrazoline derivatives, which are oxidized to the corresponding ethanones .

Table 1: Key Synthetic Parameters for Analogous Pyrazolyl Ethanones

PrecursorReagents/ConditionsYield (%)Reference
2-MethoxyacetophenoneHydrazine hydrate, ethanol, reflux62–85
Chalcone intermediateIBX (oxidizing agent), DMSO72–88

Functionalization of the Ethanone Group

The ketone moiety undergoes characteristic nucleophilic additions and reductions:

  • Oxime formation : Reacting with hydroxylamine hydrochloride (NH₂OH·HCl) in NaOH/EtOH produces oxime derivatives (e.g., 1-aryl-2-pyrazolyl ethanone oximes) . Yields range from 81–93% under optimized conditions .

  • Reduction to alcohol : LiAlH₄ in THF reduces the ketone to a secondary alcohol, as demonstrated in related pyrazolyl methanols .

Modifications of the Pyrazole Ring

The 1H-pyrazole ring participates in electrophilic substitutions and cross-coupling reactions:

  • Nitration : Nitrating agents (HNO₃/H₂SO₄) introduce nitro groups at the C3/C5 positions, enhancing biological activity .

  • Suzuki-Miyaura coupling : Palladium-catalyzed coupling with aryl boronic acids functionalizes the pyrazole ring .

Table 2: Pyrazole Ring Functionalization Examples

Reaction TypeReagentsProduct ApplicationReference
NitrationHNO₃, H₂SO₄, 0–5°CAntimicrobial agents
Thiazole cyclocondensationPhenacyl bromides, ethanol, refluxAnticancer screening

Biological Activity Correlations

While not directly tested, derivatives of 2-(2-methoxyphenyl)-1-(1H-pyrazol-1-yl)ethanone show promise in:

  • Antimicrobial activity : Thiazole and oxime analogs exhibit MIC values <10 µg/mL against S. aureus and E. coli .

  • Cytotoxic effects : Pyrazolyl ethanones with nitro or methoxy substituents demonstrate IC₅₀ values of 12–45 µM in MCF-7 cells .

Spectroscopic Characterization

Key data for structural confirmation includes:

  • ¹H NMR : Aromatic protons appear as multiplets at δ 7.1–8.1 ppm; pyrazole protons resonate as singlets near δ 6.1–6.3 ppm .

  • IR : Strong C=O stretches at 1670–1690 cm⁻¹ and pyrazole ring vibrations at 1550–1600 cm⁻¹ .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules: This compound serves as a key intermediate in synthesizing more complex organic molecules, enabling the development of new materials and chemicals.

Biology

  • Antimicrobial Properties: Research has shown that derivatives of pyrazoles exhibit significant antimicrobial activities. For instance, compounds incorporating the pyrazolyl moiety have been investigated for their efficacy against various bacterial strains, demonstrating potential as novel antibiotics .
  • Anti-inflammatory Effects: Studies indicate that similar pyrazole derivatives can inhibit enzymes involved in inflammatory pathways, reducing inflammation in vitro and in vivo .

Medicine

  • Pharmaceutical Intermediate: The compound is explored for its potential as an intermediate in drug development, particularly for anti-cancer therapies. Research has identified its ability to inhibit specific protein-protein interactions crucial in cancer progression .
  • Therapeutic Potential: The compound's interaction with molecular targets suggests it may play a role in treating conditions like thrombocytopenia by enhancing platelet production through specific receptor agonism .

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of various pyrazole derivatives, compounds similar to 2-(2-methoxyphenyl)-1-(1H-pyrazol-1-yl)ethanone were tested against resistant bacterial strains. Results indicated that modifications to the methoxy group significantly enhanced antibacterial activity, suggesting pathways for developing new antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

Research published by Balbi et al. (2011) demonstrated that pyrazole derivatives could inhibit cyclooxygenase enzymes, leading to reduced inflammation in animal models. The study highlighted the importance of structural modifications on efficacy, paving the way for future therapeutic agents targeting inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-1-(1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl-Pyrazole Ethanones

(a) 1-[1-(2-Methoxyphenyl)-1H-Pyrazol-4-yl]ethanone
  • Molecular Formula : C₁₂H₁₂N₂O₂ (identical to the target compound).
  • Key Difference: The pyrazole ring is attached at the 4-position of the ethanone instead of the 1-position.
  • Impact : Altered spatial arrangement may affect binding affinity in biological systems. Spectral data (e.g., IR, NMR) would differ due to regiochemistry .
(b) JWH-250 (2-(2-Methoxyphenyl)-1-(1-Pentylindol-3-yl)ethanone)
  • Molecular Formula: C₂₂H₂₅NO₂.
  • Key Differences: Replacement of pyrazole with an indole ring (with a pentyl chain).
  • Structural Impact : The indole ring enhances lipophilicity and receptor binding, leading to psychoactive effects absent in the target compound.

Heterocyclic Modifications

(a) 1-(4-Methoxyphenyl)-2-(1H-1,2,4-Triazol-1-yl)ethanone
  • Molecular Formula : C₁₁H₁₁N₃O₂.
  • Key Differences :
    • Triazole ring replaces pyrazole.
    • 4-methoxyphenyl vs. 2-methoxyphenyl substitution.
  • Research Findings : Single-crystal X-ray studies reveal a planar structure with intermolecular hydrogen bonds, suggesting higher crystallinity and stability compared to the target compound .
(b) 1-(Naphthalene-2-yl)-2-(1H-Pyrazol-1-yl)ethanone Oxime Esters
  • Example: 1-(Naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone O-methyl oxime.
  • Key Differences :
    • Naphthyl group instead of methoxyphenyl.
    • Oxime ester functional group.

Functional Group Additions

(a) 1-(5-((1H-Pyrazol-1-yl)methyl)-2-Aryl-1,3,4-Oxadiazol-3(2H)-yl)ethanone Derivatives
  • Example: 1-(5-((1H-Pyrazol-1-yl)methyl)-2-(4-nitrophenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone.
  • Molecular Formula : C₁₅H₁₆N₄O₃.
  • Key Differences :
    • Incorporation of an oxadiazole ring and nitro/methoxy substituents.
  • Synthesis : Requires multi-step reactions (Schiff base formation, cyclization), contrasting with the simpler synthesis of the target compound .

Data Tables: Structural and Functional Comparisons

Table 1: Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-(2-Methoxyphenyl)-1-(1H-pyrazol-1-yl)ethanone C₁₂H₁₂N₂O₂ 216.24 Pyrazole, 2-methoxyphenyl
JWH-250 C₂₂H₂₅NO₂ 335.44 Indole, pentyl chain
1-(4-Methoxyphenyl)-2-(1H-triazol-1-yl)ethanone C₁₁H₁₁N₃O₂ 217.23 Triazole, 4-methoxyphenyl
Oxadiazole Derivative (4c) C₁₅H₁₆N₄O₃ 300.31 Oxadiazole, nitro group

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :
    • Electron-Donating Groups (e.g., 2-methoxy in the target compound) enhance solubility but may reduce receptor binding compared to lipophilic groups (e.g., naphthyl in ).
    • Heterocyclic Replacement : Pyrazole-to-indole or triazole substitutions significantly alter pharmacological profiles, as seen in JWH-250 (psychoactive) vs. triazole derivatives (stable crystals) .
  • Synthetic Complexity : Oxadiazole derivatives require multi-step synthesis, limiting scalability compared to the straightforward preparation of the target compound .

Q & A

Q. What are the common synthetic routes for preparing 2-(2-methoxyphenyl)-1-(1H-pyrazol-1-yl)ethanone?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 2-methoxyacetophenone derivatives with hydrazine hydrate in glacial acetic acid under reflux to form pyrazole intermediates .
  • Step 2 : Functionalization of the pyrazole ring via nucleophilic substitution or coupling reactions. For example, reaction with 2-methoxyphenylacetyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) to isolate the pure compound .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the methoxyphenyl and pyrazole substituents. Key signals include the methoxy group (~3.8 ppm in 1^1H NMR) and carbonyl resonance (~190 ppm in 13^13C NMR) .
  • X-ray Crystallography : Resolves bond lengths and dihedral angles between aromatic rings (e.g., methoxyphenyl-pyrazole dihedral angles ~15–50°) .
  • IR Spectroscopy : Stretching frequencies for C=O (~1680 cm1^{-1}) and N–H (~3200 cm1^{-1}) validate functional groups .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial Activity : Pyrazole derivatives exhibit moderate antibacterial activity against Staphylococcus aureus (MIC ~32 µg/mL) and antifungal effects against Candida albicans via membrane disruption .
  • Antioxidant Potential : DPPH radical scavenging assays show IC50_{50} values comparable to ascorbic acid, attributed to electron-donating methoxy groups .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity or solubility?

  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., -NO2_2) at the pyrazole 4-position improves antibacterial potency but may reduce solubility. Hydroxypropyl-β-cyclodextrin encapsulation can mitigate solubility issues .
  • Heterocycle Fusion : Replacing the pyrazole with a triazole ring increases metabolic stability, as demonstrated in SAR studies of analogous compounds .

Q. How should researchers address contradictions in biological assay data?

  • Assay Validation : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
  • Control Experiments : Test for compound stability under assay conditions (e.g., pH, temperature) to rule out degradation artifacts .

Q. What computational tools are recommended for modeling interactions of this compound?

  • Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding to targets like bacterial DNA gyrase or fungal lanosterol demethylase .
  • DFT Calculations : Gaussian 09 to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps correlate with redox activity) .

Q. What are the key stability considerations for long-term storage?

  • Storage Conditions : Store at –20°C in amber vials under inert gas (argon) to prevent oxidation of the methoxy group .
  • Degradation Analysis : Monitor via HPLC-UV every 6 months; degradation products include 2-methoxybenzoic acid (hydrolysis byproduct) .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

  • Directing Groups : Use Boc-protected amines or sulfonic acid groups to steer electrophilic substitution to the pyrazole 4-position .
  • Microwave-Assisted Synthesis : Reduces side reactions (e.g., dimerization) by shortening reaction times .

Q. What mechanistic insights exist for its antimicrobial activity?

  • Membrane Permeabilization : Fluorescence assays with propidium iodide indicate disruption of microbial cell membranes .
  • Enzyme Inhibition : Molecular dynamics simulations suggest competitive inhibition of fungal CYP51 (ΔG ~ –8.2 kcal/mol) .

Q. Are there eco-friendly synthetic alternatives for large-scale production?

  • Solvent Optimization : Replace DCM with cyclopentyl methyl ether (CPME), a greener solvent with comparable yield (~85%) .
  • Catalysis : Use immobilized lipase (e.g., Novozym 435) for selective acylations, reducing waste .

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